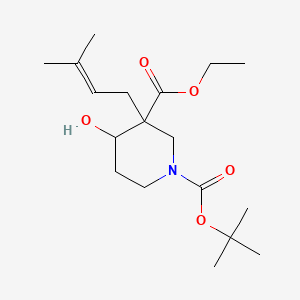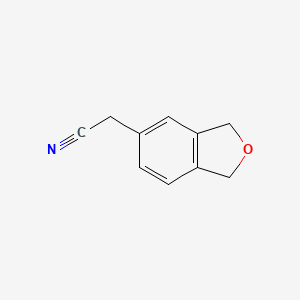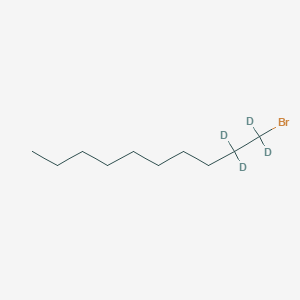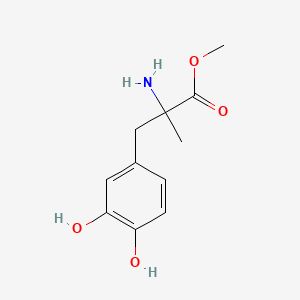amine](/img/structure/B12315451.png)
[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)methyl](methyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(1-etil-2,5-dimetil-1H-pirrol-3-il)metil]amina es un compuesto orgánico sintético que pertenece a la clase de derivados de pirrol. Los pirroles son compuestos heterocíclicos de cinco miembros que contienen un átomo de nitrógeno. Este compuesto en particular se caracteriza por la presencia de un grupo etilo, dos grupos metilo y un grupo metilamina unidos al anillo de pirrol. Los derivados de pirrol son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal y la ciencia de los materiales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [(1-etil-2,5-dimetil-1H-pirrol-3-il)metil]amina se puede lograr a través de diversas rutas sintéticas. Un método común implica la síntesis de pirrol de Paal-Knorr, que es una reacción de condensación entre 2,5-dimetoxi tetrahidrofurano y una amina. En este caso, la amina utilizada es metilamina, y la reacción se lleva a cabo típicamente en presencia de una cantidad catalítica de cloruro de hierro(III) en agua en condiciones suaves .
Métodos de producción industrial
La producción industrial de derivados de pirrol a menudo implica la síntesis a gran escala utilizando reactores de flujo continuo. Estos reactores permiten un control preciso de las condiciones de reacción, como la temperatura, la presión y las concentraciones de reactivos, lo que lleva a altos rendimientos y pureza del producto deseado. El uso de solventes y catalizadores ecológicos también se enfatiza para minimizar el impacto ambiental del proceso de producción .
Análisis De Reacciones Químicas
Tipos de reacciones
[(1-etil-2,5-dimetil-1H-pirrol-3-il)metil]amina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno para formar óxidos de pirrol correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de aluminio y litio para obtener derivados de pirrol reducidos.
Sustitución: Las reacciones de sustitución electrófila son comunes para los derivados de pirrol debido a la naturaleza rica en electrones del anillo de pirrol. La halogenación, la nitración y la sulfonación son reacciones de sustitución típicas.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en un medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Halogenación utilizando cloro o bromo en presencia de un catalizador de ácido de Lewis.
Principales productos formados
Oxidación: Óxidos de pirrol.
Reducción: Derivados de pirrol reducidos.
Sustitución: Derivados de pirrol halogenados, nitrados o sulfonados.
Aplicaciones Científicas De Investigación
[(1-etil-2,5-dimetil-1H-pirrol-3-il)metil]amina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas orgánicas más complejas y compuestos heterocíclicos.
Biología: Se investigó por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: Se exploró como un posible candidato a fármaco para diversas aplicaciones terapéuticas debido a su capacidad de interactuar con objetivos biológicos.
Mecanismo De Acción
El mecanismo de acción de [(1-etil-2,5-dimetil-1H-pirrol-3-il)metil]amina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a receptores o enzimas, modulando su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas enzimas involucradas en la proliferación celular, lo que lleva a efectos anticancerígenos. Los objetivos moleculares y las vías exactas dependen del contexto biológico específico y la estructura del compuesto .
Comparación Con Compuestos Similares
Compuestos similares
Derivados de pirazol: Los pirazoles son compuestos heterocíclicos de cinco miembros con dos átomos de nitrógeno.
Derivados de indol: Los indoles son otra clase de compuestos heterocíclicos con un anillo de benceno y pirrol fusionados.
Singularidad
[(1-etil-2,5-dimetil-1H-pirrol-3-il)metil]amina es única debido a su patrón de sustitución específico en el anillo de pirrol, que confiere propiedades químicas y biológicas distintas. La presencia de los grupos etilo y metilo, junto con la porción de metilamina, influye en su reactividad e interacción con los objetivos biológicos, convirtiéndolo en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Fórmula molecular |
C10H18N2 |
|---|---|
Peso molecular |
166.26 g/mol |
Nombre IUPAC |
1-(1-ethyl-2,5-dimethylpyrrol-3-yl)-N-methylmethanamine |
InChI |
InChI=1S/C10H18N2/c1-5-12-8(2)6-10(7-11-4)9(12)3/h6,11H,5,7H2,1-4H3 |
Clave InChI |
GBSKQRBFIUDLKB-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC(=C1C)CNC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{4-[1-(Cyclopropylformamido)ethyl]-3-(trifluoromethyl)phenyl}prop-2-enoic acid](/img/structure/B12315378.png)
![2-Fluoro-5-{6-[(oxan-4-yl)amino]imidazo[1,2-b]pyridazin-3-yl}benzonitrile](/img/structure/B12315381.png)



![4-(2-Methylphenyl)-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B12315400.png)
![1-[2-[[2-[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B12315401.png)

![2-[2-(Difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B12315427.png)

![rac-[(2R,4S)-4-methylpiperidin-2-yl]methanamine, cis](/img/structure/B12315438.png)


